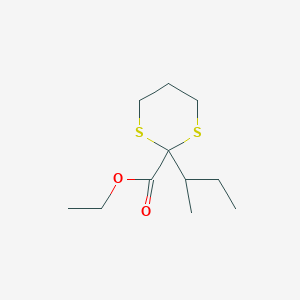![molecular formula C14H20ClNO3 B14679076 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide CAS No. 33760-10-0](/img/structure/B14679076.png)
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylbutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amides, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a shorter alkyl chain.
3-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: Contains a different amine group and alkyl chain length
Uniqueness
2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
33760-10-0 |
|---|---|
Fórmula molecular |
C14H20ClNO3 |
Peso molecular |
285.76 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-18-12-7-6-11(9-13(12)19-2)5-3-4-8-16-14(17)10-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,17) |
Clave InChI |
BZEHNKYIUXOJCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCCNC(=O)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







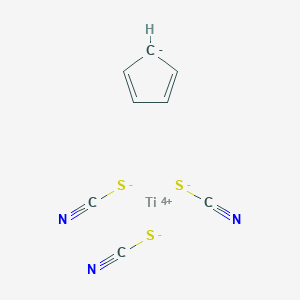
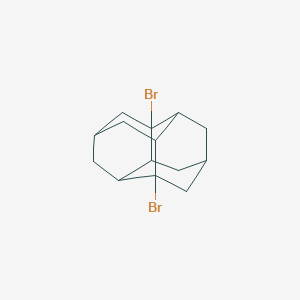
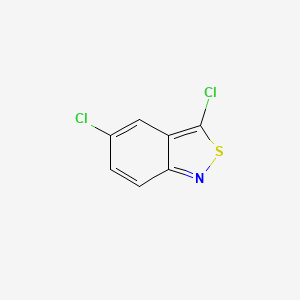

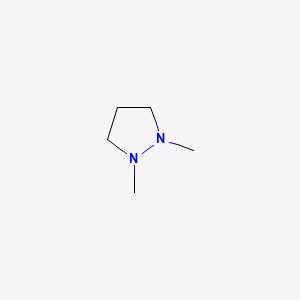

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
